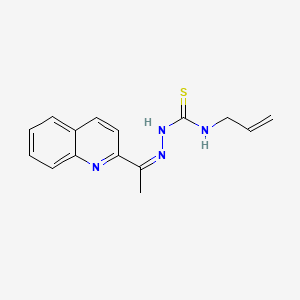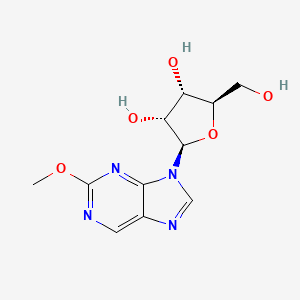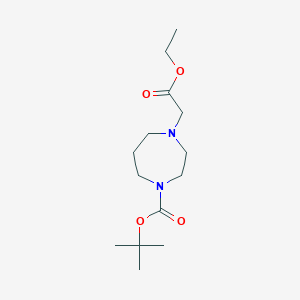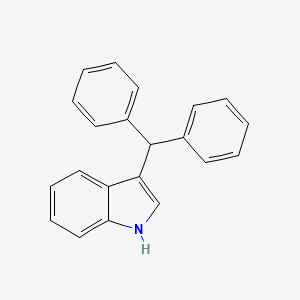
5-(6-Methoxynaphthalen-2-yl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Methoxynaphthalen-2-yl)nicotinic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group attached to the naphthalene ring and a nicotinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methoxynaphthalen-2-yl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-2-naphthaldehyde and nicotinic acid.
Condensation Reaction: The aldehyde group of 6-methoxy-2-naphthaldehyde undergoes a condensation reaction with the carboxylic acid group of nicotinic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
5-(6-Methoxynaphthalen-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 5-(6-Hydroxynaphthalen-2-yl)nicotinic acid.
Reduction: 5-(6-Methoxynaphthalen-2-yl)nicotinyl alcohol.
Substitution: 5-(6-Halogenated naphthalen-2-yl)nicotinic acid.
科学的研究の応用
5-(6-Methoxynaphthalen-2-yl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 5-(6-Methoxynaphthalen-2-yl)nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or microbial growth.
Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 6-Methoxy-2-naphthaleneboronic acid
- 2-Acetyl-5-methoxyphenyl 2-(6-methoxynaphthalen-2-yl) propanoate
- 6-Methoxy-2-naphthyl propanamide derivatives
Uniqueness
5-(6-Methoxynaphthalen-2-yl)nicotinic acid is unique due to its specific combination of a methoxy-naphthalene moiety and a nicotinic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C17H13NO3 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
5-(6-methoxynaphthalen-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c1-21-16-5-4-11-6-12(2-3-13(11)8-16)14-7-15(17(19)20)10-18-9-14/h2-10H,1H3,(H,19,20) |
InChIキー |
ZXAVDACXDDNKSO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CN=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843269.png)

![3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one](/img/structure/B11843286.png)
![7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843290.png)



![4,6-Dibromobenzo[d][1,3]dioxole](/img/structure/B11843309.png)



![(3aS,4S,6S,6aS)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B11843337.png)

